1-(cyclobutylmethyl)-1H-pyrazol-4-ol

説明

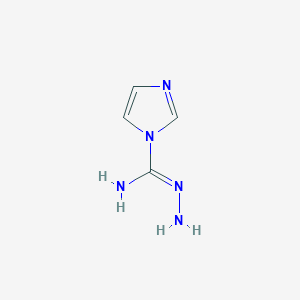

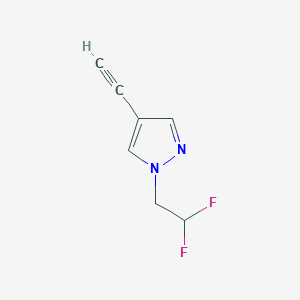

“1-(cyclobutylmethyl)-1H-pyrazol-4-ol” is a compound that contains a pyrazole ring, which is a type of aromatic heterocyclic compound. The pyrazole ring is attached to a cyclobutylmethyl group . Pyrazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Molecular Structure Analysis

The compound contains a cyclobutyl group, which is a type of cycloalkane. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure . The compound also contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the cyclobutylmethyl group. Pyrazoles can undergo a variety of reactions including substitutions and additions . Cyclobutyl groups can participate in ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of the pyrazole and cyclobutylmethyl groups. For example, cycloalkanes are generally nonpolar and hydrophobic .科学的研究の応用

Synthesis and Biological Activity

Pyrazoles, a class of heterocyclic compounds which includes 1-(cyclobutylmethyl)-1H-pyrazol-4-ol, are known for their diverse biological activities. Recent studies have focused on synthesizing derivatives of these compounds, specifically 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), and testing them for their antioxidant and anticancer activities. For instance, some synthesized compounds have shown significant cytotoxicity against human cell lines, such as colorectal RKO carcinoma cells. These compounds also displayed radical scavenging activity, with some proving more active than ascorbic acid, a standard for measuring antioxidant capacity. The mode of cell death for these compounds was identified predominantly as p53-mediated apoptosis, a pathway critical for inhibiting cancer cell proliferation (Cadena-Cruz et al., 2021).

Antibacterial Activity

The antibacterial potential of pyrazole derivatives, specifically 4,4′-(aryl or alkyl methylene)-bis(1H-pyrazol-5-ols), has also been explored. These compounds were synthesized and tested against various bacterial strains like Pseudomonas aeruginosa, Xanthomonas protophormiae, Bacillus licheniformis, and Staphylococcus aureus. The study highlighted that compounds with a trifluromethyl group exhibited excellent antibacterial activity (Bhavanarushi et al., 2013).

Synthesis and Chemical Applications

Synthesis Techniques and Chemical Reactions

The synthesis of bis(pyrazolyl)methane derivatives, which includes compounds like 1-(cyclobutylmethyl)-1H-pyrazol-4-ol, has been the focus of recent research due to their wide range of biological activities and applications as chelating and extracting reagents for different metal ions. Advanced synthetic strategies, such as one-pot pseudo three-component and five-component reactions, have been employed to efficiently produce these compounds. These methods not only offer high yields but also contribute to the field of green chemistry by minimizing waste and using environmentally benign conditions (Sadeghpour & Olyaei, 2021).

Eco-Friendly Synthesis Approaches

Researchers have also focused on developing eco-friendly synthesis methods for pyrazole derivatives. For instance, the use of nanosilica supported antimony pentachloride (SbCl5/SiO2 NPs) in water has been introduced as an efficient and eco-friendly method for synthesizing 4,4´-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. Such methodologies emphasize the importance of environmental friendliness, shorter reaction times, waste-free processes, and excellent yields, contributing to sustainable chemical practices (Sadeghi & Rad, 2015).

将来の方向性

特性

IUPAC Name |

1-(cyclobutylmethyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c11-8-4-9-10(6-8)5-7-2-1-3-7/h4,6-7,11H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBWKQVLOPSWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclobutylmethyl)-1H-pyrazol-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1435752.png)

![3-[(1S)-1-azidoethyl]pyridine](/img/structure/B1435753.png)

![3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate](/img/structure/B1435764.png)

![Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-](/img/structure/B1435771.png)